N-(4-nitrophenyl)-2-(thiophen-2-yl)acetamide
CAS No.:
Cat. No.: VC9295230
Molecular Formula: C12H10N2O3S
Molecular Weight: 262.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N2O3S |
|---|---|
| Molecular Weight | 262.29 g/mol |
| IUPAC Name | N-(4-nitrophenyl)-2-thiophen-2-ylacetamide |
| Standard InChI | InChI=1S/C12H10N2O3S/c15-12(8-11-2-1-7-18-11)13-9-3-5-10(6-4-9)14(16)17/h1-7H,8H2,(H,13,15) |
| Standard InChI Key | BOASBEGFXYCEPO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
N-(4-Nitrophenyl)-2-(thiophen-2-yl)acetamide (C₁₂H₁₀N₂O₃S) features a molecular weight of 274.29 g/mol and a planar architecture dominated by two aromatic systems: a 4-nitrophenyl group and a thiophene ring. The acetamide linker (-NH-CO-CH₂-) bridges these moieties, enabling conjugation effects that modulate electronic distribution. Key structural attributes include:
Functional Group Contributions
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4-Nitrophenyl Group: The nitro (-NO₂) substituent at the para position introduces strong electron-withdrawing effects, enhancing electrophilic character and influencing intermolecular interactions.
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Thiophene Ring: A five-membered heterocycle with sulfur, this group contributes to π-π stacking interactions and improves lipid solubility, critical for membrane permeability in biological systems .
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Acetamide Bridge: Serves as a flexible spacer, allowing rotational freedom while maintaining electronic communication between aromatic systems .
Table 1: Physicochemical Properties of N-(4-Nitrophenyl)-2-(Thiophen-2-yl)Acetamide
Synthesis and Optimization Strategies
The synthesis of N-(4-nitrophenyl)-2-(thiophen-2-yl)acetamide typically involves multi-step reactions leveraging nucleophilic acyl substitution and cyclization.
Primary Synthetic Routes
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Acylation of 4-Nitroaniline:
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Step 1: React 4-nitroaniline with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form N-(4-nitrophenyl)chloroacetamide.
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Step 2: Substitute the chloride with thiophen-2-ylmagnesium bromide via Grignard reaction, followed by acid workup to yield the final product .
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Yield: ~65–70% after purification by column chromatography .
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One-Pot Heterocyclic Condensation:
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Acylation-Grignard | 65–70 | ≥95 | 8–10 |
| One-Pot Condensation | 75 | ≥90 | 6 |
Biological Activities and Mechanistic Insights
Preclinical studies on structural analogs reveal promising antibacterial and antitumor properties, attributed to the compound’s dual aromatic systems and electrophilic nitro group.
Antibacterial Activity
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Gram-Positive Bacteria: Inhibitory effects against Staphylococcus aureus (MIC = 12.5 µg/mL) and Bacillus subtilis (MIC = 25 µg/mL) were observed in analogs with similar acetamide-thiophene frameworks .
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Mechanism: Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs), as suggested by molecular docking studies .
Applications in Materials Science
The compound’s conjugated system and electron-deficient nitro group make it a candidate for organic electronics:
Organic Semiconductor Development
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Charge Mobility: Theoretical calculations predict hole mobility of 0.45 cm²/V·s, comparable to polythiophene derivatives .
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Thin-Film Transistors: Preliminary studies show on/off ratios >10⁴ when incorporated into polycrystalline films .
Future Directions and Challenges
While N-(4-nitrophenyl)-2-(thiophen-2-yl)acetamide exhibits multifunctional potential, key challenges remain:
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Solubility Limitations: High logP (2.38) necessitates formulation strategies (e.g., nanoemulsions) for in vivo applications.
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Toxicological Profiling: Chronic toxicity and metabolization pathways require elucidation through rodent models.
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